![molecular formula C12H15N3O B2791088 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine CAS No. 858679-51-3](/img/structure/B2791088.png)

2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine

Vue d'ensemble

Description

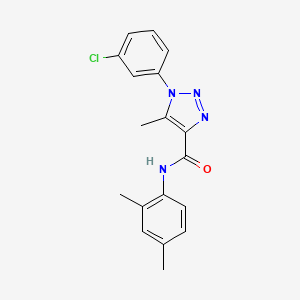

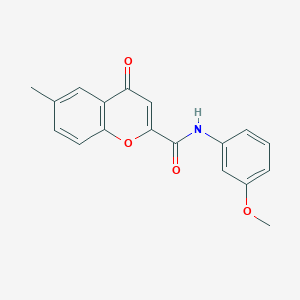

The compound “2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The pyrrolidine ring is a common feature in many biologically active compounds and is often used in drug discovery .

Synthesis Analysis

The synthesis of compounds containing a pyrrolidine ring can be achieved through various methods. One common approach involves the construction of the ring from different cyclic or acyclic precursors . Another approach involves the functionalization of preformed pyrrolidine rings . The specific synthesis process for “this compound” is not available in the sources retrieved.Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex due to the presence of the pyrrolidine ring and the benzoxazole group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The benzoxazole group is a heterocyclic compound consisting of a benzene ring fused to an oxazole ring. Unfortunately, specific details about the molecular structure of this compound are not available in the sources retrieved.Mécanisme D'action

The exact mechanism of action of 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine is not fully understood, but it is thought to act as an allosteric modulator of certain receptors in the brain. By binding to these receptors, it can either enhance or inhibit their activity, depending on the specific receptor and the context in which it is being studied.

Biochemical and Physiological Effects:

The biochemical and physiological effects of this compound depend on the specific receptor it is binding to and the context in which it is being studied. Some studies have suggested that it may have neuroprotective effects, while others have suggested that it may be involved in the regulation of mood and anxiety.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine in lab experiments is its ability to selectively bind to certain receptors in the brain. This makes it a valuable tool for investigating the function of these receptors and their role in various physiological and biochemical processes. However, one limitation is that its exact mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Orientations Futures

There are several potential future directions for research involving 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine. One possibility is to investigate its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another direction could be to further explore its effects on mood and anxiety, and its potential as a treatment for mood disorders. Additionally, more research is needed to fully understand its mechanism of action and how it interacts with various receptors in the brain.

Applications De Recherche Scientifique

2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine has been used in a variety of scientific studies to investigate the function of certain receptors in the brain. For example, it has been shown to bind to the sigma-1 receptor and modulate its activity, which may have implications for the treatment of neurodegenerative diseases.

Propriétés

IUPAC Name |

2-(pyrrolidin-1-ylmethyl)-1,3-benzoxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c13-9-3-4-11-10(7-9)14-12(16-11)8-15-5-1-2-6-15/h3-4,7H,1-2,5-6,8,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXEONDIXVBORTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=NC3=C(O2)C=CC(=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-hydroxy-2-isopropyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one](/img/structure/B2791005.png)

![N-(2-cyclohex-1-en-1-ylethyl)-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2791011.png)

![2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2791017.png)

![1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanol](/img/structure/B2791019.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethylbenzamide](/img/structure/B2791022.png)

![4-cyano-N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2791028.png)